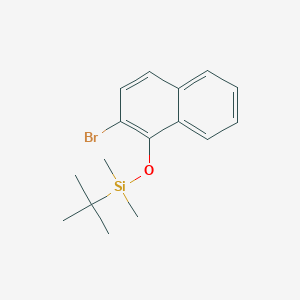
((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a bromonaphthalene moiety linked to a tert-butyl dimethylsilane group through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromonaphthol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted naphthalenes.
Oxidation Products: Oxidized derivatives like naphthoquinones or other oxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its ability to introduce silicon-based functionalities .
Wirkmechanismus
The mechanism of action for ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane primarily involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, while the naphthalene ring can participate in oxidation processes. These reactions are facilitated by the electron-withdrawing effects of the bromine and silicon groups, which influence the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
(2-Bromoethoxy)-tert-butyldimethylsilane: Similar in structure but with an ethoxy group instead of a naphthoxy group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a propoxy group, offering different reactivity and applications.
Uniqueness: ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the naphthalene ring, which provides additional aromatic stability and potential for further functionalization compared to its simpler counterparts. This makes it a valuable intermediate in the synthesis of more complex organic molecules .
Eigenschaften
Molekularformel |
C16H21BrOSi |
|---|---|
Molekulargewicht |
337.33 g/mol |
IUPAC-Name |
(2-bromonaphthalen-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H21BrOSi/c1-16(2,3)19(4,5)18-15-13-9-7-6-8-12(13)10-11-14(15)17/h6-11H,1-5H3 |
InChI-Schlüssel |
LBVNXOYYUVSKGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC2=CC=CC=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


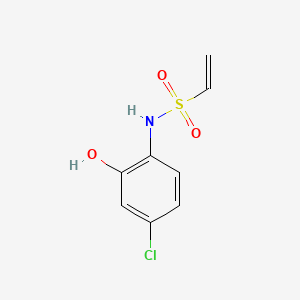

![Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid)](/img/structure/B13469925.png)
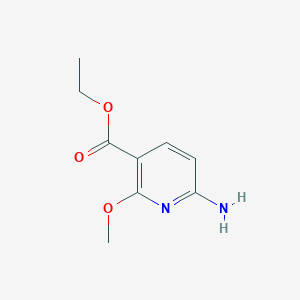
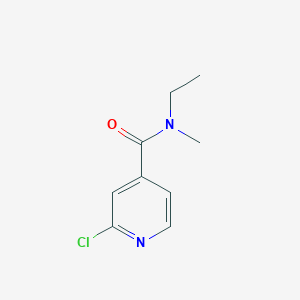
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)

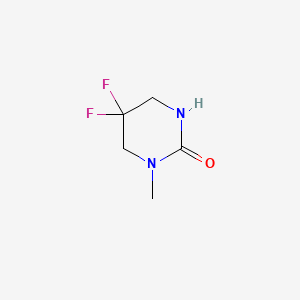
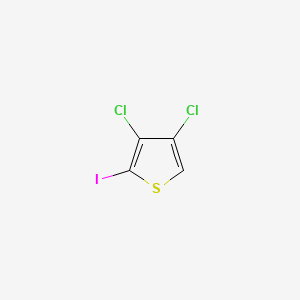
![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
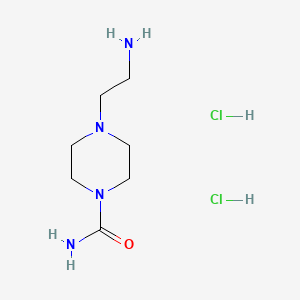
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
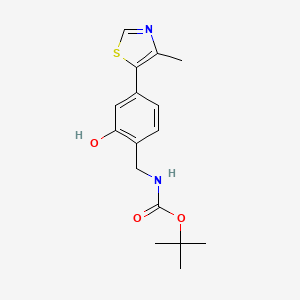
![3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13469983.png)
